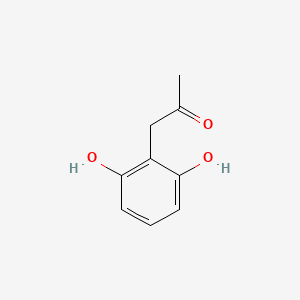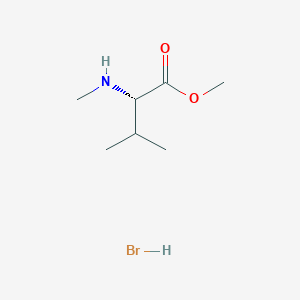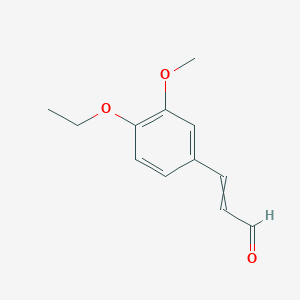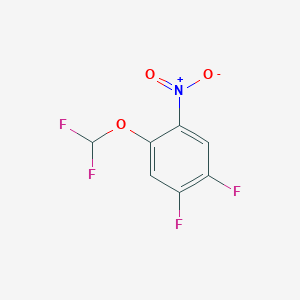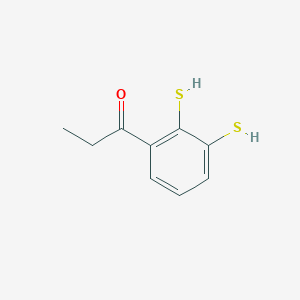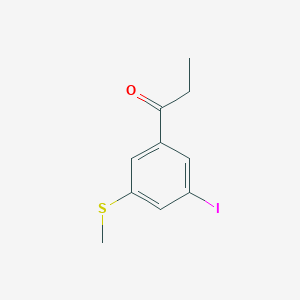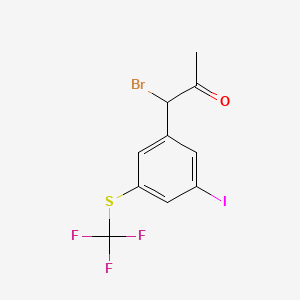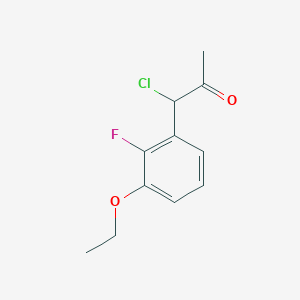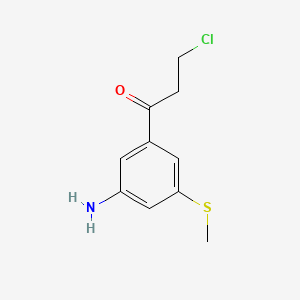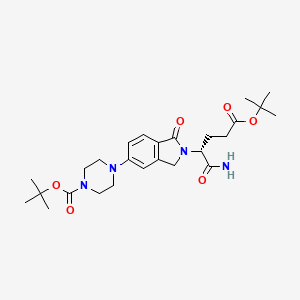
1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS This compound is characterized by the presence of a bromine atom, a fluorine atom, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-mercaptophenyl and 1-bromo-2-propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can yield thiols or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are often carried out under mild conditions to preserve the integrity of the functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of thiol groups is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with biological molecules:
Molecular Targets: The compound can interact with thiol groups in proteins, leading to the formation of covalent bonds that can modulate the activity of enzymes and other proteins.
Pathways Involved: The pathways affected by this compound include those involved in redox regulation and signal transduction, where thiol-disulfide exchange reactions play a critical role.
Comparison with Similar Compounds
1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-fluoro-4-hydroxyphenyl)propan-2-one: This compound has a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
1-Bromo-3-(2-chloro-4-mercaptophenyl)propan-2-one: The presence of a chlorine atom instead of a fluorine atom alters the compound’s electronic properties and reactivity.
1-Bromo-3-(2-fluoro-4-methylthiophenyl)propan-2-one: The methylthio group provides different steric and electronic effects compared to the mercapto group.
Properties
Molecular Formula |
C9H8BrFOS |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-3-(2-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5H2 |
InChI Key |
YWZAUYQKIONVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


